Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate
Description
Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate is a thiourea-functionalized compound characterized by a phenylacetate ester core linked to a 4-hydroxypiperidine moiety via a carbonothioylamino (-NH-CS-N-) bridge. This structure confers unique electronic and steric properties, making it a candidate for biological activity studies, particularly in antimicrobial or enzyme-targeted applications.
Properties
Molecular Formula |
C15H20N2O3S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
methyl 2-[4-[(4-hydroxypiperidine-1-carbothioyl)amino]phenyl]acetate |
InChI |
InChI=1S/C15H20N2O3S/c1-20-14(19)10-11-2-4-12(5-3-11)16-15(21)17-8-6-13(18)7-9-17/h2-5,13,18H,6-10H2,1H3,(H,16,21) |
InChI Key |
AGINJGYNOFTBTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCC(CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents.
Formation of the Thioamide Linkage: The thioamide linkage is formed by reacting the piperidine derivative with a thioamide reagent under controlled conditions.
Coupling with Phenyl Acetate: The final step involves coupling the thioamide piperidine derivative with methyl phenyl acetate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The thioamide linkage can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated phenyl derivatives, nitro derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate exhibit significant anticancer properties. For instance, derivatives have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent .
Neurological Applications
The compound's structural similarity to known dopamine transporter inhibitors suggests its potential use in treating neurological disorders, particularly those related to dopamine dysregulation, such as Parkinson's disease and substance abuse disorders.
Mechanism of Action : It is hypothesized that the compound may act as a dopamine reuptake inhibitor, enhancing dopaminergic signaling without the adverse effects associated with traditional stimulants .
Anti-inflammatory Properties
Emerging evidence points to the anti-inflammatory effects of this compound. It has been shown to reduce markers of inflammation in vitro and in vivo, making it a candidate for treating inflammatory diseases.
Research Findings : In a study assessing the anti-inflammatory effects of similar compounds, significant reductions in cytokine levels were observed, indicating potential therapeutic benefits for conditions like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate involves its interaction with specific molecular targets. The hydroxy group and thioamide linkage allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s structural uniqueness lies in its thiourea linkage and piperidine hydroxyl group. Below is a comparison with related compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Thiourea vs. This may enhance interactions with biological targets like enzymes or receptors.
Piperidine Modifications : Unlike the dimethyl/diphenyl-substituted piperidine in (bond angles: 108.33°–126.73°), the target compound’s 4-hydroxypiperidine group may improve solubility and reduce steric hindrance .
Commercial Availability: Methyl 2-(4-hydroxypiperidin-1-yl)acetate () was discontinued, possibly due to synthetic challenges or stability issues, highlighting the thiourea variant’s novelty .
Biological Activity
Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
- IUPAC Name : Methyl 1-(4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate
- Molecular Formula : C₁₃H₁₉N₃O₃S
- Molecular Weight : 281.37 g/mol
The compound features a piperidine ring, which is known for its role in various biological activities, including analgesic and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The carbonothioyl group may enhance the compound's ability to interact with enzymes or receptors involved in various physiological processes.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound based on available research:
Case Studies and Research Findings
- Antitumor Activity : A study investigating the cytotoxic effects of various piperidine derivatives found that compounds similar to this compound demonstrated significant inhibition of tumor growth in vitro. The mechanism was linked to the induction of apoptosis in cancer cells, highlighting the potential for further development as an anticancer agent.
- Antimicrobial Properties : Research has shown that derivatives of this compound possess antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that modifications to the piperidine ring can enhance efficacy.
- Neuroprotective Effects : In models of neurodegeneration, compounds with similar structures have been observed to reduce neuronal death caused by oxidative stress. This suggests a potential therapeutic application in conditions such as Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
